
4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine
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Overview
Description
4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine is a complex organic compound that features a tetrazole ring, a pyridine ring, and a phenylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine typically involves multiple steps, starting with the preparation of the tetrazole and pyridine intermediates. One common method involves the reaction of 2-chloropyridine with sodium azide to form 2-(1H-tetrazol-5-yl)pyridine. This intermediate is then reacted with 4-aminophenol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenylamine derivatives .
Scientific Research Applications
4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole and pyridine rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which facilitate binding to target sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Properties
Molecular Formula |
C12H10N6O |
---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
4-[2-(2H-tetrazol-5-yl)pyridin-4-yl]oxyaniline |
InChI |
InChI=1S/C12H10N6O/c13-8-1-3-9(4-2-8)19-10-5-6-14-11(7-10)12-15-17-18-16-12/h1-7H,13H2,(H,15,16,17,18) |
InChI Key |
URQMJRRHLJBNLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=NC=C2)C3=NNN=N3 |
Origin of Product |
United States |
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